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Ethyl hydrogen diethylmalonate, also known as monoethyl malonate, is an important chemical compound used primarily in organic synthesis. It is derived from diethyl malonate, which is a diester of malonic acid. The structure of ethyl hydrogen diethylmalonate consists of two ethyl groups and one hydrogen atom attached to the central carbon atom of the malonate framework, making it a monoester. This compound is characterized by its ability to participate in various
Compounds synthesized from ethyl hydrogen diethylmalonate exhibit a range of biological activities. For instance, tetramic acids produced via this compound have demonstrated antibacterial, antifungal, and cytotoxic properties. These activities are attributed to their interactions with various biological systems and pathways.
The synthesis of ethyl hydrogen diethylmalonate typically involves several key steps:
This synthetic route can be scaled for industrial production, often utilizing continuous flow reactors to enhance efficiency.
Ethyl hydrogen diethylmalonate is widely used in organic synthesis for:
Studies on the interactions of ethyl hydrogen diethylmalonate reveal its potential effects on biochemical pathways. For example, it has been shown to impair mitochondrial transport mechanisms in brain cells. Additionally, compounds derived from it may interact with enzymes and other biomolecules, influencing metabolic pathways and cellular functions.
Several compounds share structural similarities with ethyl hydrogen diethylmalonate. Here are some notable examples:
Ethyl hydrogen diethylmalonate is unique due to its specific reactivity profile and ability to participate in diverse synthetic pathways while being less sterically hindered compared to its fully substituted counterparts.
The study of malonate derivatives dates to the late 19th century, when malonic acid itself was first isolated by Victor Dessaignes in 1858. Early work focused on its decarboxylation and condensation reactions, which laid the groundwork for the Barbier-Wieland degradation and Claisen condensation. Diethyl malonate (DEM), the parent compound of ethyl hydrogen diethylmalonate, emerged as a cornerstone due to its stability and ease of functionalization.
The synthesis of DEM traditionally involved the reaction of sodium chloroacetate with sodium cyanide, followed by acid hydrolysis and esterification. However, this method faced challenges in yield and purity, prompting innovations such as carboxyesterification using carbon monoxide and ethanol. These developments directly influenced the derivatization strategies for ethyl hydrogen diethylmalonate, particularly in optimizing selective monoesterification processes.
The selective saponification of DEM to produce monoethyl malonates like ethyl hydrogen diethylmalonate represented a significant technical hurdle. Early attempts, such as those by Jacobus Henricus van ’t Hoff, utilized stoichiometric potassium hydroxide in alcoholic media but yielded products contaminated with dipotassium malonate (DKM). The breakthrough came with the invention of a continuous process that employed a molar ratio of DEM to potassium hydroxide of at least 1.5, ensuring effective distribution of the base within the ester. This method reduced DKM content to <1% and improved filterability, making it viable for pharmaceutical applications.
The alkylation of diethyl malonate derivatives typically begins with deprotonation using a strong base, such as sodium ethoxide or potassium tert-butoxide, to generate a resonance-stabilized enolate ion [1] [5]. This enolate acts as a nucleophile, attacking alkyl halides (e.g., methyl iodide or benzyl bromide) via an S~N~2 mechanism. For example, treatment of diethyl malonate with sodium ethoxide in ethanol forms a stabilized enolate, which reacts with ethyl bromide to yield diethyl ethylmalonate [5].
The reaction’s success hinges on the base’s strength and the alkyl halide’s electrophilicity. Polar aprotic solvents like dimethylformamide (DMF) enhance enolate stability by minimizing proton exchange, while protic solvents such as ethanol favor faster alkylation kinetics [1]. Recent studies highlight that steric hindrance in bulky alkyl halides can reduce reaction rates, necessitating elevated temperatures (60–80°C) for completion [5].
Table 1: Impact of Base and Solvent on Alkylation Efficiency
| Base | Solvent | Alkyl Halide | Yield (%) |
|---|---|---|---|
| Sodium ethoxide | Ethanol | Methyl iodide | 85 |
| Potassium t-BuO | Tetrahydrofuran | Benzyl bromide | 78 |
| Lithium diisopropylamide | DMF | Ethyl bromide | 92 |
Solvent choice profoundly influences regioselectivity and reaction velocity. Aromatic hydrocarbons like toluene, as described in patent CN1237572A, provide non-polar environments that favor monoalkylation by reducing enolate aggregation [4]. Conversely, polar solvents such as DMF stabilize charged intermediates, enabling diastereoselective alkylation. For instance, DMF increases the dielectric constant of the reaction medium, enhancing the solubility of ionic species and improving reaction homogeneity [4].
Industrial-scale processes often employ solvent mixtures to balance cost and efficiency. A toluene-ethanol system (3:1 v/v) achieves 94% conversion in diethyl malonate alkylation while simplifying post-reaction purification through phase separation [4].
Crown ethers, such as 18-crown-6, selectively complex alkali metal cations (e.g., K⁺ or Na⁺), enhancing enolate nucleophilicity by weakening ion pairing. This strategy accelerates alkylation rates by up to 40% compared to traditional methods [1]. For example, combining 18-crown-6 with potassium carbonate in THF facilitates the alkylation of diethyl malonate with tert-butyl chloride at room temperature, achieving 88% yield [5].
Table 2: Crown Ether Effects on Reaction Kinetics
| Crown Ether | Metal Ion | Rate Constant (s⁻¹) |
|---|---|---|
| 18-crown-6 | K⁺ | 2.4 × 10⁻³ |
| 15-crown-5 | Na⁺ | 1.1 × 10⁻³ |
| None | K⁺ | 0.9 × 10⁻³ |
Phase-transfer catalysis (PTC) enables efficient malonate alkylation under mild conditions by shuttling reactants between immiscible phases. Tetrabutylammonium bromide (TBAB) is widely used to transport enolate ions into organic phases, where they react with alkyl halides [4]. This method reduces energy consumption by eliminating the need for anhydrous conditions and high temperatures.
A patent-pending process employs TBAB in a toluene-water biphasic system, achieving 97% yield in diethyl malonate methylation at 50°C [4]. The catalyst’s recyclability (up to 5 cycles without significant activity loss) makes it economically viable for continuous production.
The enolate formation of ethyl hydrogen diethylmalonate represents a fundamental chemical transformation that involves the deprotonation of the central methylene group positioned between two electron-withdrawing carbonyl groups. This process is governed by the inherent acidity of the alpha-hydrogen atoms, which possess a pKa value of approximately 13.0, making them significantly more acidic than typical aliphatic carbon-hydrogen bonds [1] [2].
The mechanism of enolate formation proceeds through a classical acid-base reaction wherein a strong base abstracts the most acidic proton from the alpha-carbon position. The resulting carbanion is stabilized through resonance delocalization across both carbonyl groups, creating a stabilized enolate anion. The resonance stabilization energy for diethyl malonate derivatives has been calculated to be approximately 15-20 kcal/mol, which explains the relatively facile deprotonation under basic conditions [2] [3].
Kinetic studies demonstrate that the rate of enolate formation is highly dependent on the nature of the base employed. When sodium ethoxide is used as the base in ethanol solution, the enolate formation proceeds with a rate constant of 2.3 × 10⁻³ s⁻¹ at 25°C [4] [5]. The use of stronger bases such as lithium diisopropylamide significantly accelerates the reaction, yielding rate constants approaching 1.8 × 10⁻² s⁻¹ under comparable conditions [4].
The stabilization dynamics of the formed enolate involve multiple contributing factors. The primary stabilization mechanism involves π-orbital overlap between the carbanion center and the adjacent carbonyl groups, creating a three-center, four-electron delocalized system. Computational studies using density functional theory at the B3LYP/6-31G(d,p) level have revealed that the negative charge distribution in the malonate enolate is not uniform, with approximately 68% of the negative charge localized on the oxygen atoms and 32% on the central carbon atom [6] [7].
Temperature-dependent kinetic studies reveal that enolate formation exhibits an activation energy of 12.5 kcal/mol for the sodium ethoxide-catalyzed process. This relatively low activation barrier reflects the thermodynamic driving force provided by resonance stabilization in the product enolate. The pre-exponential factor has been determined to be 1.2 × 10¹² s⁻¹, consistent with a unimolecular elimination process involving carbon-hydrogen bond breaking [8] [9].
The decarboxylation of malonate-based compounds represents one of the most extensively studied reactions in organic chemistry, with particular relevance to ethyl hydrogen diethylmalonate systems. The decarboxylation process involves the thermal elimination of carbon dioxide from carboxylic acid groups adjacent to electron-withdrawing substituents, proceeding through a concerted, unimolecular mechanism [10] [11].
The fundamental mechanism of malonate decarboxylation involves a six-membered cyclic transition state wherein the carboxylic acid proton migrates to the adjacent carbonyl oxygen while simultaneously breaking the carbon-carbon bond to the carboxyl group. This process results in the formation of carbon dioxide and an enol intermediate, which subsequently tautomerizes to the corresponding ketone or ester product [10] [12].
For ethyl hydrogen diethylmalonate, the decarboxylation kinetics have been extensively characterized through high-temperature studies. The rate constant for decarboxylation at 25°C has been extrapolated to be 8.4 × 10⁻¹¹ s⁻¹, corresponding to a half-life of approximately 260 years under ambient conditions [8]. This extraordinarily slow rate necessitates elevated temperatures (typically 150-200°C) or acidic catalysis to achieve practical reaction rates.
The activation energy for the decarboxylation of ethyl hydrogen diethylmalonate has been determined through Arrhenius analysis to be 29.8 kcal/mol [8]. This value is intermediate between that of acetoacetic acid (23.5 kcal/mol) and diethyl malonate (31.2 kcal/mol), reflecting the electronic influence of the mixed ester-acid functionality. The entropy of activation is markedly negative (-7.2 cal/mol·K), consistent with the highly ordered cyclic transition state required for the concerted elimination process [13].
Mechanistic studies using deuterium labeling have confirmed that the decarboxylation proceeds through direct carbon-carbon bond cleavage rather than through initial enolization followed by decarboxylation. When ethyl hydrogen diethylmalonate-d₂ (deuterated at the alpha-carbon) undergoes decarboxylation, no deuterium exchange is observed prior to carbon dioxide elimination, supporting the concerted mechanism [14] [13].
The cyclization reactions involving ethyl hydrogen diethylmalonate are governed by stereoelectronic factors that dictate both the feasibility and regioselectivity of ring formation processes. These effects are best understood through the framework of Baldwin's rules, which provide predictive guidelines for ring closure reactions based on orbital overlap requirements and geometric constraints [15] [16].
Baldwin's rules classify cyclization reactions according to ring size, mode of closure (exo versus endo), and the hybridization state of the electrophilic center. For malonate-based systems, the most relevant reaction types are those involving trigonal centers (sp²-hybridized carbons) and tetrahedral centers (sp³-hybridized carbons) [15] [16].
The stereoelectronic requirements for cyclization arise from the necessity of achieving optimal orbital overlap in the transition state. For trigonal centers, the attacking nucleophile must approach at an angle of approximately 107° to the plane of the sp²-hybridized carbon to maximize overlap with the π* orbital. This geometric constraint significantly influences the favorability of different ring closure modes [17] [18].
Experimental studies on malonate-derived cyclization reactions demonstrate clear adherence to Baldwin's rules. Five-membered ring formation through 5-exo-trig cyclization is highly favored, with rate constants on the order of 10⁶-10⁷ s⁻¹ under typical reaction conditions. In contrast, 5-endo-trig cyclization is strongly disfavored, with rate constants typically 10³-10⁴ times slower than the corresponding exo process [19] [20].
The origin of these stereoelectronic effects lies in the orbital topology of the transition state. In favored exo-cyclizations, the developing σ-bond can achieve maximal overlap with the π* orbital of the electrophilic center. Conversely, endo-cyclizations require the attacking orbital to approach from a geometrically unfavorable angle, resulting in poor orbital overlap and elevated activation barriers [21] [22].
Recent computational studies using high-level quantum chemical methods have provided detailed insights into the electronic structure changes accompanying cyclization reactions. Frontier molecular orbital analysis reveals that the HOMO-LUMO gap narrows significantly during ring closure, with the HOMO energy rising from -6.8 eV in the starting material to -4.2 eV in the transition state. This energy change reflects the increased reactivity of the system as it progresses toward cyclization [23] [24].
The influence of substituents on cyclization rates can be understood in terms of their effects on frontier orbital energies. Electron-donating groups raise the HOMO energy, facilitating nucleophilic attack, while electron-withdrawing groups lower the LUMO energy, enhancing electrophilic reactivity. For ethyl hydrogen diethylmalonate, the presence of both ester and carboxylic acid functionalities creates a balanced electronic environment that permits facile cyclization under appropriate conditions [25] [26].
| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Favorability |
|---|---|---|---|
| Enolate Formation (sodium ethoxide) | 12.5 | 2.3 × 10⁻³ | Moderate |
| Enolate Formation (lithium diisopropylamide) | 10.2 | 1.8 × 10⁻² | High |
| Michael Addition | 15.3 | 8.7 × 10⁻⁵ | Moderate |
| Primary Alkylation | 14.7 | 1.2 × 10⁻⁴ | Moderate |
| Secondary Alkylation | 18.9 | 3.1 × 10⁻⁶ | Low |
| Compound | Rate Constant at 25°C (s⁻¹) | Activation Energy (kcal/mol) | Half-life |
|---|---|---|---|
| Malonic Acid | 1.2 × 10⁻¹⁰ | 30.0 | 180 years |
| Diethyl Malonate | 3.5 × 10⁻¹¹ | 31.2 | 630 years |
| Ethyl Hydrogen Malonate | 8.4 × 10⁻¹¹ | 29.8 | 260 years |
| Acetoacetic Acid | 3.0 × 10⁻⁷ | 23.5 | 27 days |
| Oxaloacetic Acid | 2.8 × 10⁻⁵ | 17.2 | 6.9 hours |
| Ring Size | 5-Exo-Trig | 5-Endo-Trig | 6-Exo-Trig | 6-Endo-Trig |
|---|---|---|---|---|
| 3 | Favored | Disfavored | Favored | Disfavored |
| 4 | Favored | Disfavored | Favored | Disfavored |
| 5 | Favored | Disfavored | Favored | Disfavored |
| 6 | Favored | Favored | Favored | Favored |
| 7 | Favored | Favored | Favored | Favored |